Anazolene sodium

Description

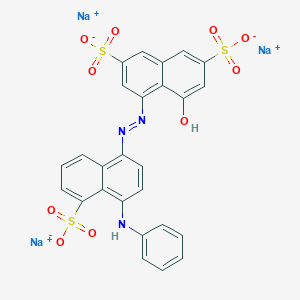

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;4-[(4-anilino-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O10S3.3Na/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39;;;/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGGJQPKBDIZMT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N3Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046578 | |

| Record name | Anazolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3861-73-2 | |

| Record name | Anazolene sodium [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-(phenylamino)-5-sulfo-1-naphthalenyl]diazenyl]-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anazolene sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 4-hydroxy-4-(4-anilino-5-sulphonato-1-naphthylazo)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAZOLENE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6G1K9WJU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anazolene Sodium: A Technical Guide to its History and Application in Protein Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anazolene sodium, systematically known as sodium 4-[(4-anilino-5-sulfo-1-naphthyl)azo]-5-hydroxy-2,7-naphthalenedisulfonate, is more commonly recognized in the biochemistry world by its trade name, Coomassie Brilliant Blue G-250. This triphenylmethane dye has become an indispensable tool for protein quantification, forming the cornerstone of the widely used Bradford protein assay. Its ability to rapidly bind to proteins and undergo a distinct color change provides a simple and sensitive method for determining protein concentration, a critical step in countless biochemical and drug development workflows. This in-depth guide explores the history of this compound, from its industrial origins to its pivotal role in the modern biochemistry laboratory. It provides detailed experimental protocols, quantitative performance data, and visual representations of the underlying chemical principles and experimental workflows.

A Dye's Journey: The History of this compound

The story of this compound begins not in a biochemistry lab, but in the textile industry. The name "Coomassie" was trademarked by Imperial Chemical Industries (ICI) for a range of acid wool dyes. The disulfonated triphenylmethane dyes, including the precursor to what we now know as Coomassie Brilliant Blue, were first synthesized in 1913 by Max Weiler in Elberfeld, Germany.

It wasn't until the mid-20th century that the unique properties of these dyes for staining biological molecules were recognized. In 1963, Fazekas de St. Groth and colleagues first reported the use of a related dye, Coomassie Brilliant Blue R-250, for visualizing proteins after electrophoresis. This paved the way for the adoption of Coomassie dyes in protein analysis.

The major breakthrough for protein quantification came in 1976 when Marion M. Bradford developed a rapid and sensitive protein assay utilizing Coomassie Brilliant Blue G-250 (this compound).[1] This method, now universally known as the Bradford assay, capitalized on the dye's colorimetric shift upon binding to proteins in an acidic solution. The simplicity, speed, and high sensitivity of this assay led to its widespread adoption, and it remains one of the most common protein quantification methods used today.

The Bradford Assay: Principle and Mechanism

The Bradford assay is a colorimetric assay based on the change in the absorption spectrum of this compound when it binds to proteins. The dye exists in three forms: a cationic (red), a neutral (green), and an anionic (blue) form.

Under the acidic conditions of the assay reagent, the dye is predominantly in its doubly-protonated, red, cationic form, which has an absorbance maximum at 470 nm.[1][2] When proteins are added to this acidic solution, the this compound dye binds to them, primarily through electrostatic interactions with basic amino acid residues (arginine, lysine, and histidine) and through hydrophobic interactions.[3][4] This binding stabilizes the anionic, blue form of the dye, resulting in a shift of the absorbance maximum to 595 nm.[4][5] The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample.

dot

Caption: Principle of the Bradford assay.

Quantitative Data and Assay Performance

The selection of a protein quantification assay depends on factors such as sensitivity, linear range, and compatibility with sample components. The Bradford assay offers high sensitivity and speed, but its response can vary between different proteins and it is susceptible to interference from detergents.

| Feature | Bradford Assay (this compound) | Bicinchoninic Acid (BCA) Assay | Lowry Assay |

| Principle | Dye-binding (this compound) | Reduction of Cu²⁺ by protein, followed by chelation with BCA | Reduction of Cu²⁺ by protein, followed by reduction of Folin-Ciocalteu reagent |

| Linear Range | 125 - 1000 µg/mL[4] | 20 - 2000 µg/mL[6] | 10 - 1000 µg/mL |

| Sensitivity | ~1-20 µg/mL[7] | ~25 µg/mL[7] | High |

| Absorbance Max. | 595 nm[5] | 562 nm[6] | 650-750 nm |

| Assay Time | < 15 minutes[6] | ~30-60 minutes | ~40 minutes |

| Interferences | Detergents (e.g., SDS), strongly alkaline solutions[2] | Reducing agents (e.g., DTT), chelating agents (e.g., EDTA)[8] | Reducing agents, detergents, Tris buffer, EDTA[8] |

| Protein-to-Protein Variation | Moderate to High | Low | Moderate |

Experimental Protocol: The Bradford Protein Assay

This section provides a detailed methodology for determining protein concentration using the Bradford assay.

Reagents and Materials

-

Bradford Reagent: Dissolve 100 mg of Coomassie Brilliant Blue G-250 (this compound) in 50 mL of 95% ethanol. To this solution, add 100 mL of 85% (w/v) phosphoric acid. Once the dye has completely dissolved, bring the total volume to 1 liter with distilled water. Filter the solution through Whatman #1 paper and store it in a dark bottle at 4°C.[1] Commercially prepared Bradford reagent is also widely available.

-

Protein Standard: A solution of a known concentration of a standard protein, typically Bovine Serum Albumin (BSA) at 1 mg/mL.

-

Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 595 nm.

-

Cuvettes or 96-well microtiter plates.

-

Pipettes and tips.

-

Test tubes for dilutions.

Procedure

-

Preparation of Protein Standards: Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution. A typical concentration range for the standard curve is 0, 125, 250, 500, 750, and 1000 µg/mL.

-

Sample Preparation: Dilute the unknown protein samples to ensure their concentrations fall within the linear range of the assay.

-

Assay Execution (Microplate Method): a. Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well plate. It is recommended to perform each measurement in triplicate. b. Add 200 µL of the Bradford reagent to each well. c. Incubate the plate at room temperature for 5-10 minutes.[1] d. Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank (0 µg/mL protein standard) from the absorbance readings of all standards and unknown samples. b. Plot a standard curve of the net absorbance at 595 nm versus the known protein concentration of the standards. c. Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve. Remember to account for any dilutions made to the original sample.

dot

Caption: Experimental workflow for the Bradford protein assay.

Applications in Research and Drug Development

The accurate quantification of protein concentration is a fundamental requirement in a vast array of research and development activities:

-

Biochemical Assays: Normalizing protein amounts is crucial for comparing enzyme activities and other functional assays.

-

Electrophoresis and Western Blotting: Ensuring equal protein loading is essential for accurate comparative analysis of protein expression.

-

Protein Purification: Monitoring protein concentration throughout the purification process is necessary to assess yield and purity.

-

Drug Formulation: Determining the precise concentration of protein-based therapeutics is a critical quality control step.

Conclusion

From its origins as a textile dye to its current status as a cornerstone of protein biochemistry, this compound has had a remarkable journey. The Bradford assay, leveraging the unique properties of this molecule, provides a simple, rapid, and sensitive method for protein quantification that has empowered researchers for decades. While newer methods have been developed, the elegance and efficiency of the Bradford assay ensure that this compound will remain a vital tool in the scientific community for the foreseeable future.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. bio.vu.nl [bio.vu.nl]

- 3. Bradford Protein Assay [bio-protocol.org]

- 4. Bradford Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 6. Comparing BCA, Bradford, and UV protein quantification methods for scientists | Proteintech Group [ptglab.com]

- 7. benchchem.com [benchchem.com]

- 8. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Laboratory Synthesis of Anazolene Sodium (Acid Blue 92)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anazolene sodium, also known by its Colour Index name Acid Blue 92, is a water-soluble, sulfonated azo dye.[1] Identified by CAS Number 3861-73-2, its primary application in the biomedical field is as a diagnostic aid for determining plasma and blood volume.[1] The compound's utility stems from its ability to bind strongly to plasma albumin, which confines it to the vascular compartment for a sufficient duration to allow for measurement by dye-dilution techniques.

While specific industrial manufacturing processes for this compound are often proprietary, a robust and reliable synthesis can be readily developed for laboratory use based on the fundamental principles of azo dye chemistry. This guide provides a detailed technical overview of a plausible synthesis pathway, experimental protocols, and the conceptual basis for its application. The core of the synthesis is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable nucleophilic component.[2]

Chemical Pathway: Retrosynthesis and Forward Synthesis

The structure of this compound (trisodium (E)-4-hydroxy-5-((4-(phenylamino)-5-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate) lends itself to a straightforward retrosynthetic analysis. The key disconnection is at the azo linkage (-N=N-), which is formed via an electrophilic aromatic substitution reaction. This reveals two primary precursors:

-

Diazo Component : The electrophile is a diazonium salt formed from the aromatic amine, 4-(phenylamino)naphthalene-1-sulfonic acid .

-

Coupling Component : The nucleophile is an electron-rich aromatic compound, 4-hydroxy-naphthalene-2,7-disulfonic acid (commonly known as R-Salt), which is activated towards coupling by the hydroxyl group.

The forward synthesis, therefore, involves the diazotization of the amine precursor followed by its coupling to the phenolic precursor under controlled conditions.

Experimental Protocols

This section details a representative laboratory-scale procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Diazotization of 4-(Phenylamino)naphthalene-1-sulfonic acid

The first stage is the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[2]

-

Preparation : In a 250 mL beaker, create a slurry of 4-(phenylamino)naphthalene-1-sulfonic acid (1.0 eq) in distilled water. Add concentrated hydrochloric acid (2.5 eq) and stir.

-

Cooling : Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.

-

Nitrite Addition : Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold distilled water. Add this solution dropwise to the cold amine slurry over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring : After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The completion of diazotization can be checked by placing a drop of the reaction mixture onto starch-iodide paper; a positive test (immediate blue-black color) indicates an excess of nitrous acid and thus complete reaction.

Part B: Azo Coupling Reaction

The electrophilic diazonium salt is now reacted with the nucleophilic coupling component, 4-hydroxy-naphthalene-2,7-disulfonic acid (R-Salt). This reaction is typically performed under alkaline conditions to deprotonate the phenolic hydroxyl group, thereby activating the ring for electrophilic attack.[3]

-

Preparation : In a separate 500 mL beaker, dissolve 4-hydroxy-naphthalene-2,7-disulfonic acid (1.0 eq) in distilled water.

-

pH Adjustment : Cool this solution in an ice bath to below 10 °C. Slowly add a 2.5 M sodium hydroxide solution with stirring until the pH of the solution is between 8 and 9. This ensures the phenoxide anion is formed.

-

Coupling : Slowly add the cold diazonium salt suspension from Part A to the alkaline R-Salt solution over 30-45 minutes. Vigorous stirring is essential, and the temperature should be maintained below 10 °C throughout the addition.

-

Completion : A deep color change indicates the formation of the azo dye. After the addition is complete, allow the mixture to stir in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

Part C: Isolation and Purification

Water-soluble sulfonated dyes are commonly isolated from the reaction mixture by a process called "salting out".[4][5]

-

Precipitation : While stirring the reaction mixture, add solid sodium chloride (NaCl) in portions until the solution is saturated (approximately 20-25 g per 100 mL of solution). This significantly reduces the solubility of the dye, causing it to precipitate.[6]

-

Filtration : Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.

-

Washing : Wash the filter cake with a cold, saturated aqueous NaCl solution to remove most of the inorganic impurities and unreacted starting materials.

-

Drying : Press the cake firmly to remove as much liquid as possible, then transfer the solid to a watch glass and dry in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product is a dark powder.[1]

Data Presentation

Quantitative data is crucial for reproducibility. The following tables provide essential information for planning and executing the synthesis.

| Parameter | 4-(Phenylamino)naphthalene-1-sulfonic acid | Sodium Nitrite | Hydrochloric Acid (conc.) | 4-hydroxy-naphthalene-2,7-disulfonic acid | Sodium Hydroxide | Sodium Chloride |

| Molar Mass ( g/mol ) | 299.33 | 69.00 | 36.46 | 304.28 | 40.00 | 58.44 |

| Molar Ratio (eq) | 1.0 | 1.05 | ~2.5 | 1.0 | As needed (pH 8-9) | For saturation |

| Example (10 mmol scale) | 2.99 g | 0.72 g | ~2.0 mL | 3.04 g | ~8 mL (2.5 M) | ~80-100 g |

| Property | Value | Reference / Note |

| Chemical Formula | C₂₆H₁₆N₃Na₃O₁₀S₃ | [1] |

| Molecular Weight | 695.57 g/mol | [1] |

| Appearance | Gray to dark purple/black powder | [1] |

| Purity (Typical) | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in water (purple solution) | |

| UV-Vis (λmax) | ~580-600 nm | Typical for blue azo dyes in aqueous solution. |

| Key IR Peaks (cm⁻¹) | 3400-3200 (O-H, N-H), 1200-1150 & 1050-1000 (S=O stretch of SO₃⁻), 1620-1580 (Aromatic C=C), ~1450 (N=N stretch) | Characteristic functional group frequencies. |

Visualizations: Workflows and Mechanisms

References

Spectral properties of Anazolene sodium in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anazolene sodium, a member of the triphenylmethane dye family, is widely utilized in biochemical applications, most notably for the quantification of proteins. Its utility is intrinsically linked to its spectral properties, which exhibit significant sensitivity to the surrounding solvent environment—a phenomenon known as solvatochromism. This technical guide provides a comprehensive overview of the known spectral characteristics of this compound in various solvents, outlines detailed experimental protocols for their determination, and presents a logical workflow for such analyses. A notable gap in publicly available data for key solvents is highlighted, underscoring the need for further empirical investigation.

Introduction to this compound and Solvatochromism

This compound, systematically named trisodium 4-hydroxy-5-[(4-anilino-5-sulfonato-1-naphthyl)azo]naphthalene-2,7-disulfonate and also known by its Colour Index name Acid Blue 92, is an anionic dye.[1][2] Its molecular structure, rich in aromatic rings and sulfonic acid groups, is responsible for its strong absorption of light in the visible spectrum.

The electronic transitions within the dye molecule are sensitive to the polarity of the surrounding solvent molecules. This leads to the phenomenon of solvatochromism, where the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can change with the solvent.[3] These changes are due to differential solvation of the ground and excited states of the dye molecule. Generally, polar solvents will stabilize both the ground and excited states, but the extent of this stabilization can differ, leading to a shift in the energy gap between them and, consequently, a shift in the absorption spectrum.

Quantitative Spectral Data

The following table summarizes the available quantitative data on the absorption properties of this compound in different solvents. It is important to note that while data in aqueous buffer is available, there is a conspicuous absence of precise quantitative data in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) in readily accessible scientific literature.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Observations |

| Phosphate-Buffered Saline (PBS) | 563 | 32,300 | Data from PhotochemCAD.[4] |

| Water | 571 | Data not available | Solution appears purple. |

| Ethanol | Data not available | Data not available | Described as "red light blue" solution, indicating a hypsochromic (blue) shift compared to water. |

| Methanol | Data not available | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | - |

| Acetone | Data not available | Data not available | Soluble. |

Fluorescence Data:

There is currently no publicly available quantitative data on the fluorescence emission spectra or quantum yields of this compound in any of the listed solvents.

Mechanism of Action in Protein Binding Assays

This compound is a key component in certain protein quantification assays, functioning similarly to Coomassie Brilliant Blue. The underlying principle is the shift in the dye's absorption spectrum upon binding to proteins. In an acidic solution, this compound exists in a cationic form, which is reddish-brown. When it binds to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces, the dye is stabilized in its anionic, blue form. This results in a significant shift of the absorption maximum to a longer wavelength (around 595 nm for similar dyes). The increase in absorbance at this new wavelength is directly proportional to the concentration of protein in the sample.

Caption: Logical flow of this compound's interaction with proteins for quantification.

Experimental Protocols

The following are detailed methodologies for the determination of the spectral properties of this compound.

Determination of Absorption Spectrum and Molar Absorptivity

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Spectrophotometric grade solvents (e.g., methanol, ethanol, DMSO, water)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the wavelength range)

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 400-800 nm).

-

Data Analysis:

-

Identify the λmax from the absorption spectrum of one of the mid-range concentrations.

-

At the λmax, record the absorbance values for all dilutions.

-

Plot a graph of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear fit of this graph will be the molar absorptivity (ε), where 'b' is the path length of the cuvette (typically 1 cm).

-

Caption: Experimental workflow for determining absorption properties.

Determination of Fluorescence Emission Spectrum and Quantum Yield

Objective: To determine the fluorescence emission maximum and the fluorescence quantum yield (Φf) of this compound in a given solvent.

Materials:

-

This compound solution of known, low absorbance at the excitation wavelength.

-

Spectrofluorometer

-

Fluorescence cuvettes (four-sided polished quartz)

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution. The emission maximum is the wavelength at which the fluorescence intensity is highest.

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the fluorescent standard with an absorbance at the excitation wavelength similar to that of the this compound solution.

-

Record the fluorescence emission spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The fluorescence quantum yield can be calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Discussion and Future Directions

The available data, although limited, strongly indicates that this compound exhibits solvatochromic properties. The qualitative description of a "red light blue" color in ethanol suggests a hypsochromic shift from its purple appearance in water. This is consistent with the behavior of many anionic dyes where a less polar solvent can lead to a blue shift.

The significant gap in quantitative spectral data for this compound in common organic solvents like methanol, ethanol, and DMSO presents a clear area for future research. The experimental protocols provided in this guide offer a robust framework for generating this much-needed data. A comprehensive understanding of the solvatochromic behavior of this compound would not only be of fundamental scientific interest but could also enable the development of new applications, for instance, as a solvent polarity sensor. Furthermore, detailed fluorescence data could open avenues for its use as a fluorescent probe in various biochemical assays.

Conclusion

This technical guide has consolidated the known spectral properties of this compound, highlighting its solvatochromic nature. While a definitive absorption maximum and molar absorptivity in an aqueous buffer have been reported, a significant lack of quantitative data in common organic solvents persists. The provided experimental protocols serve as a guide for researchers to fill these knowledge gaps. A more complete understanding of the spectral properties of this compound will undoubtedly enhance its utility in existing applications and pave the way for novel uses in the fields of biochemistry and materials science.

References

Anazolene Sodium: A Technical Guide to the Mechanism of Protein Binding and Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms governing the interaction between anazolene sodium, more commonly known as Coomassie Brilliant Blue G-250, and proteins. This interaction is fundamental to one of the most widely used protein quantification techniques, the Bradford assay.

Core Mechanism of Protein Interaction

This compound is a triphenylmethane dye that exists in three ionic states depending on the pH of the solution: a red cationic form (λmax ~470 nm), a green neutral form (λmax ~650 nm), and a blue anionic form (λmax ~595 nm).[1][2][3] The principle of protein quantification using this dye is based on the shift in its absorption maximum upon binding to proteins under acidic conditions.[1][4]

In the acidic environment of the assay reagent, the dye is predominantly in its doubly-protonated, reddish-brown cationic state (λmax ~465-470 nm).[3][4][5] When a protein is introduced, the dye binds to it, stabilizing the blue anionic form of the dye.[1] This results in a significant color change from brown to blue, and the absorbance maximum shifts to 595 nm.[1][4] The increase in absorbance at 595 nm is directly proportional to the amount of protein bound.[4]

The binding is a non-covalent process driven by a combination of two primary types of interactions:

-

Electrostatic (Ionic) Interactions: The negatively charged sulfonate groups of the dye molecule form strong ionic bonds with positively charged (basic) amino acid residues on the protein surface. Arginine is the primary binding partner, with lysine and histidine also contributing to a lesser extent.[6]

-

Hydrophobic Interactions: The non-polar aromatic rings of the this compound molecule engage in van der Waals forces and hydrophobic interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[6][7]

The binding is rapid and stable, allowing for quick and reliable protein quantification.[8] The number of dye molecules bound to a protein is roughly proportional to the number of positive charges on the protein.[7]

Quantitative Data Summary

The binding affinity and stoichiometry of this compound to proteins can vary depending on the protein's amino acid composition and the specific assay conditions. The data presented below is for Bovine Serum Albumin (BSA), a commonly used protein standard.

| Parameter | Value | Protein | Method |

| Binding/Association Constant (Ka) | ~8.4 x 105 M-1 | Bovine Serum Albumin (BSA) | UV/Vis Spectrometry |

| Stoichiometry (n) | 1-2 | Bovine Serum Albumin (BSA) | UV/Vis Spectrometry |

| Extinction Coefficient (ε) of Complex | 43,000 M-1cm-1 (at pH 7) | General Protein | Not Specified |

Note: The extinction coefficient can vary based on the protein and assay conditions.

Detailed Experimental Protocol: The Bradford Assay

The following is a standard protocol for the determination of protein concentration using the this compound-based Bradford assay.

Reagent Preparation

Bradford Reagent:

-

Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.[4][9]

-

To this solution, add 100 mL of 85% (w/v) phosphoric acid.[4][9]

-

Once the dye is completely dissolved, bring the total volume to 1 liter with distilled water.[4]

-

Mix well and filter the solution through Whatman #1 paper to remove any particulates.[9]

-

Store the reagent in a dark bottle at 4°C. The solution is stable for several months.[4][9]

Standard Curve Generation

-

Prepare a stock solution of a standard protein, typically Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in a buffer identical to that of the unknown sample.[10]

-

Create a series of dilutions from the BSA stock solution to generate standards with concentrations ranging from 0.05 to 1.0 mg/mL.[10][11]

-

For each standard dilution, pipette 20 µL into a clean cuvette.[4]

-

Prepare a "blank" cuvette containing 20 µL of the same buffer used for the standards and unknown samples.[4]

-

Add 1 mL of the prepared Bradford reagent to each cuvette.[4]

-

Mix the contents of each cuvette by inverting several times and incubate at room temperature for a minimum of 5 minutes. The color is stable for up to 60 minutes.[4][9]

-

Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using the blank cuvette.[4]

-

Measure the absorbance of each standard.

-

Plot a standard curve of absorbance at 595 nm versus the known protein concentration (in µg/mL).[4]

Measurement of Unknown Sample

-

Dilute the unknown protein sample to ensure its concentration falls within the linear range of the generated standard curve.[10]

-

Pipette 20 µL of the diluted unknown sample into a cuvette.

-

Add 1 mL of the Bradford reagent, mix, and incubate as described for the standards.[4]

-

Measure the absorbance at 595 nm.

-

Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve.[4] Remember to account for the initial dilution factor when calculating the final concentration of the undiluted sample.[11]

References

- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 2. goldbio.com [goldbio.com]

- 3. carlroth.com [carlroth.com]

- 4. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 5. bio.vu.nl [bio.vu.nl]

- 6. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Quantifying proteins using the Bradford method [qiagen.com]

- 11. Protocol for Bradford Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

The Advent of a Brilliant Blue: A Technical Guide to Coomassie Brilliant Blue Protein Staining

A deep dive into the discovery, mechanism, and application of a cornerstone technique in protein analysis for researchers, scientists, and drug development professionals.

Introduction

The visualization of proteins is a fundamental requirement in biochemical and proteomic research. Since its accidental discovery and subsequent application in protein chemistry, Coomassie Brilliant Blue has become an indispensable tool for the qualitative and quantitative analysis of proteins. This technical guide explores the history, underlying chemical principles, and detailed methodologies for the use of Coomassie Brilliant Blue in protein staining, providing a comprehensive resource for laboratory professionals.

The name "Coomassie" originates from the town of Kumasi in Ghana and was first used as a trade name for acid wool dyes in the late 19th century.[1] The two triphenylmethane dyes that became crucial in biochemical analysis, Coomassie Brilliant Blue R-250 and G-250, were first produced in 1913.[1] Their journey from the textile industry to the laboratory bench began in 1963 when Fazekas de St. Groth and colleagues first reported the use of Coomassie Brilliant Blue R-250 for visualizing proteins on cellulose acetate strips.[2][3][4] This was followed by the adaptation of the technique for polyacrylamide gels by Meyer and Lambert in 1965, laying the groundwork for its widespread use in gel electrophoresis.[1][2]

The Chemistry of Interaction: How Coomassie Blue Stains Proteins

Coomassie Brilliant Blue is an anionic dye that forms non-covalent complexes with proteins.[1][5] The staining mechanism is primarily driven by electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged basic amino acid residues in the proteins, such as arginine, lysine, and histidine.[5][6][7][8] Van der Waals forces and hydrophobic interactions also contribute to the stability of the protein-dye complex.[1][5][6]

The two most common variants of the dye are Coomassie Brilliant Blue R-250 and G-250. The "R" in R-250 stands for a reddish tint in the blue, while the "G" in G-250 indicates a greenish hue.[1][9] The G-250 variant has two additional methyl groups compared to R-250.[1]

The color of the dye is dependent on the pH of the solution.[1] In acidic conditions, the dye exists in a cationic (red) or neutral (green) form.[1][5] Upon binding to a protein, the dye is stabilized in its anionic (blue) form, leading to a significant color change.[1][5] This spectral shift is the basis for the Bradford protein assay, which utilizes the G-250 form to quantify protein concentration by measuring the absorbance at 595 nm.[1][2][6]

Key Physicochemical Properties

| Property | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 |

| Molar Mass | 825.97 g/mol [2] | 854.02 g/mol |

| Absorption Max (Free Dye) | ~555 nm (in 0.01 M citrate buffer, pH 3.0)[7] | ~465-470 nm (red form, pH < 0)[1] |

| Absorption Max (Protein-Bound) | ~549 nm (in 0.01 M citrate buffer, pH 3.0)[7] | ~595 nm (blue form)[1][2] |

| Sensitivity | ~30-100 ng[10] | ~8-10 ng |

Experimental Protocols

I. Standard Coomassie Brilliant Blue R-250 Staining

This is a widely used method for staining proteins in polyacrylamide gels.

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.[11]

-

Destaining Solution: 20-40% (v/v) methanol, 10% (v/v) acetic acid.

-

Fixing Solution (Optional): 50% (v/v) ethanol, 10% (v/v) acetic acid.

Procedure:

-

Fixation (Optional but Recommended): After electrophoresis, immerse the gel in a fixing solution for at least 5 minutes to precipitate the proteins within the gel matrix.[12]

-

Staining: Remove the fixing solution and add the Coomassie R-250 staining solution. Incubate with gentle agitation for at least 3 hours at room temperature.[12] For faster staining, the solution can be briefly heated in a microwave.

-

Destaining: Remove the staining solution (which can be reused). Add the destaining solution and incubate with gentle agitation.[12] Replace the destaining solution with a fresh solution periodically until the background of the gel is clear and the protein bands are distinct.[12] Be careful not to over-destain, as this can reduce the intensity of the protein bands.[12]

II. Colloidal Coomassie Brilliant Blue G-250 Staining

This method offers higher sensitivity and often requires no destaining.

Materials:

-

Staining Solution: Colloidal Coomassie Brilliant Blue G-250 is often prepared in a solution containing phosphoric acid, ethanol (or methanol), and ammonium sulfate.[2] A simpler, solvent-free preparation involves dissolving 60-80 mg of CBB G-250 in 1 liter of deionized water with stirring for 2-4 hours, followed by the addition of 3 ml of concentrated HCl.[13]

-

Washing Solution: Deionized water.

Procedure:

-

Washing: After electrophoresis, wash the gel 2-3 times with deionized water for 5 minutes each to remove SDS.

-

Staining: Add the Coomassie G-250 staining solution to cover the gel. Incubate with gentle agitation for 1 hour. Protein bands should become visible within 3-5 minutes.

-

Rinsing: Rinse the stained gel with deionized water 2-3 times for 5 minutes each to enhance the intensity of the protein bands. If background staining is present, a brief destain with 30% methanol may be necessary.

Visualizing the Process

To better understand the workflows and interactions described, the following diagrams have been generated.

Caption: Comparative workflow of Coomassie R-250 and G-250 staining protocols.

Caption: Conceptual diagram of Coomassie Brilliant Blue dye interacting with a protein.

Quantitative Data Summary

| Parameter | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 | Reference |

| Limit of Detection | 30-100 ng | 8-10 ng | [10] |

| Linear Range (approx.) | Up to 20 µg/cm² on electrophoretic strips | Used in Bradford assay with a linear range typically from 2.5 to 100 ng | [3][5] |

| Staining Time | 3 hours to overnight | ~1 hour | [12] |

| Destaining Required | Yes | Minimal to none | [12] |

Conclusion

The discovery and application of Coomassie Brilliant Blue for protein staining represent a significant milestone in biochemical analysis. Its simplicity, reliability, and relatively high sensitivity have made it a ubiquitous technique in laboratories worldwide. Understanding the underlying chemical principles and the nuances of the different staining protocols allows researchers to optimize their experiments for both qualitative visualization and quantitative analysis. The continued use and refinement of Coomassie-based staining methods underscore their enduring value in the fields of proteomics, drug discovery, and molecular biology.

References

- 1. carlroth.com [carlroth.com]

- 2. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 3. Two new staining procedures for quantitative estimation of proteins on electrophoretic strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6057160A - Methods for preparation and use of a coomassie brilliant blue/protein complex - Google Patents [patents.google.com]

- 5. conductscience.com [conductscience.com]

- 6. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 7. Coomassie Brilliant Blue R-250 Dye, 50 g - FAQs [thermofisher.com]

- 8. Mechanism studies of coomassie blue and silver staining of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]

- 12. frederick.cancer.gov [frederick.cancer.gov]

- 13. Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Anazolene Sodium Dye-Protein Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anazolene sodium, a sulfonated anionic dye, is a valuable tool in biochemical and clinical research for the quantification of proteins and the determination of plasma volume. Its utility stems from the characteristic spectral shift that occurs upon its non-covalent binding to proteins. This technical guide provides an in-depth exploration of the core principles governing the formation of this compound-protein complexes, detailed experimental protocols, and quantitative data to support its application in research and drug development.

Core Principles of this compound-Protein Complex Formation

The interaction between this compound and proteins is a complex process driven by a combination of non-covalent forces. Understanding these principles is crucial for the accurate application and interpretation of assays utilizing this dye.

Chemical Structure of this compound

This compound is a trisodium salt of 4-hydroxy-5-(4-anilino-5-sulfonaphthylazo)-2,7-naphthalenedisulfonic acid. Its structure features multiple sulfonate groups, which are negatively charged at neutral pH, and aromatic rings.

-

Synonyms: Coomassie Blue RL, Acid Blue 92, C.I. 13390

-

Molecular Formula: C₂₆H₁₆N₃Na₃O₁₀S₃

-

Molecular Weight: 695.57 g/mol

Mechanism of Binding

The formation of the this compound-protein complex is primarily driven by a combination of electrostatic and hydrophobic interactions.

-

Electrostatic Interactions: The negatively charged sulfonate groups (-SO₃⁻) of the this compound molecule are attracted to positively charged amino acid residues on the protein surface. This interaction is particularly strong with the basic amino acids arginine, lysine, and histidine , which possess guanidinium, primary amino, and imidazole groups, respectively, that are protonated at acidic to neutral pH.

-

Hydrophobic Interactions: The large, nonpolar aromatic ring structures of the this compound dye interact favorably with hydrophobic pockets on the protein surface. These pockets are often formed by nonpolar amino acid residues.

-

Van der Waals Forces: These weak, short-range forces also contribute to the overall stability of the dye-protein complex.

The initial interaction is thought to be electrostatic, which brings the dye molecule into close proximity with the protein. This is followed by the establishment of more extensive hydrophobic and van der Waals interactions, leading to a stable complex.

Spectral Shift upon Binding

In its free, unbound state in an acidic solution, this compound has a reddish-brown color with an absorption maximum (λmax) around 465 nm. Upon binding to a protein, the dye undergoes a conformational change, and its microenvironment becomes less polar. This results in a shift of the absorption maximum to a deep blue color, with a λmax around 595 nm. The magnitude of this absorbance at 595 nm is directly proportional to the concentration of the protein in the sample, forming the basis for quantitative protein assays.

Quantitative Data on Dye-Protein Interactions

While specific binding affinities can vary depending on the protein and experimental conditions, the following table summarizes typical spectral properties.

| Parameter | Free this compound (in acidic reagent) | This compound-Protein Complex |

| Color | Reddish-Brown | Blue |

| Absorbance Maximum (λmax) | ~465 nm | ~595 nm |

Experimental Protocols

Protein Quantification using this compound (Bradford-type Assay)

This protocol is analogous to the well-established Bradford protein assay and can be used for the rapid and sensitive quantification of proteins in solution.

1. Reagent Preparation (this compound Staining Solution):

-

Dissolve 100 mg of this compound (Coomassie Blue RL, Acid Blue 92) in 50 mL of 95% ethanol.

-

Carefully add 100 mL of 85% (w/v) phosphoric acid.

-

Dilute the solution to a final volume of 1 liter with deionized water.

-

Filter the solution through Whatman No. 1 filter paper to remove any particulates.

-

Store the reagent in a dark bottle at room temperature. The solution is stable for several weeks.

2. Preparation of Protein Standards:

-

Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in a buffer compatible with your sample.

-

Prepare a series of dilutions from the stock solution to generate a standard curve. Typical concentrations range from 0.1 to 1.0 mg/mL.

3. Assay Procedure (Standard Method):

-

Pipette 100 µL of each protein standard and unknown sample into separate, clean test tubes.

-

Prepare a blank by pipetting 100 µL of the same buffer used for the standards and samples.

-

Add 5.0 mL of the this compound Staining Solution to each tube.

-

Mix the contents thoroughly by vortexing or inversion.

-

Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.

-

Measure the absorbance of each sample at 595 nm using a spectrophotometer, after zeroing the instrument with the blank.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Blood Volume Determination (Indicator Dilution Method)

This compound can be used as an indicator for the determination of plasma volume based on the indicator dilution principle.

1. Principle:

A known amount of this compound is injected intravenously. After allowing time for the dye to distribute evenly within the plasma, a blood sample is drawn. The concentration of the dye in the plasma is measured, and the plasma volume is calculated using the following formula:

Plasma Volume (Vp) = Amount of Dye Injected (A) / Concentration of Dye in Plasma (C)

2. Protocol Outline:

-

Baseline Sample: A blood sample is drawn before the injection of the dye to serve as a blank for spectrophotometric analysis.

-

Dye Injection: A precisely known volume and concentration of sterile this compound solution is injected intravenously.

-

Equilibration: A period of time (typically 10-15 minutes) is allowed for the dye to circulate and distribute throughout the plasma.

-

Post-Injection Sample: A second blood sample is drawn from a different site than the injection to avoid contamination.

-

Sample Processing: The blood samples are centrifuged to separate the plasma.

-

Spectrophotometric Analysis: The absorbance of the plasma samples is measured at the absorbance maximum of the anazolene-albumin complex (around 600 nm). The absorbance of the baseline sample is subtracted from the post-injection sample to correct for background absorbance.

-

Concentration Determination: The concentration of the dye in the plasma is determined by comparing its absorbance to a standard curve prepared with known concentrations of this compound in plasma.

-

Calculation: The plasma volume is calculated using the indicator dilution formula. Total blood volume can then be estimated using the hematocrit value.

Visualizations

Spectroscopic Analysis of Anazolene Sodium: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the spectroscopic analysis of Anazolene sodium (also known as C.I. Acid Blue 92) for research applications. Tailored for researchers, scientists, and drug development professionals, this document details the core spectroscopic properties, experimental protocols, and potential applications of this versatile azo dye.

Introduction to this compound

This compound is a synthetic anionic dye widely used in various industrial and scientific applications.[1] In the research setting, it is primarily utilized as a biological stain and in quantitative assays, such as protein determination.[1][2] Its chemical structure, characterized by multiple sulfonate groups, renders it highly soluble in aqueous solutions.[1]

Chemical and Physical Properties:

| Property | Value | Reference |

| Chemical Formula | C₂₆H₁₆N₃Na₃O₁₀S₃ | [2][3] |

| Molecular Weight | 695.57 g/mol | [1][2] |

| CAS Number | 3861-73-2 | [2][3][4] |

| Appearance | Dark bluish-violet to black powder | [1][5] |

| Solubility | Soluble in water |

Spectroscopic Properties

The utility of this compound in research is intrinsically linked to its interaction with electromagnetic radiation. The following sections detail its known spectroscopic characteristics.

UV-Visible (UV-Vis) Spectroscopy

This compound exhibits strong absorbance in the visible region of the electromagnetic spectrum, which is responsible for its intense blue color. The maximal absorbance (λmax) is sensitive to the solvent environment.

Table 2.1: UV-Vis Absorption Maxima of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Water | 571 | 25000 | [5] |

| Phosphate-Buffered Saline (PBS) | 563 | 32300 | [4] |

Fluorescence Spectroscopy

Currently, there is limited information available in the public domain regarding the fluorescence properties of this compound. While some related sulfonated aromatic dyes are fluorescent, this compound is not typically employed as a fluorescent probe in research applications. Its primary utility lies in its colorimetric properties for absorption-based assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

While the molecular weight of this compound is well-established, detailed mass spectrometry fragmentation data for the parent molecule is not widely published. However, gas chromatography-mass spectrometry (GC-MS) has been utilized to identify the by-products of its degradation, indicating that the molecule and its fragments are amenable to mass spectrometric analysis.[6]

Experimental Protocols

This section provides detailed methodologies for the spectroscopic analysis of this compound, with a focus on its application in protein quantification, a common use for dyes of this class.

Protocol for UV-Vis Spectrophotometric Analysis

This protocol outlines the steps for determining the concentration of this compound in an aqueous solution.

-

Materials:

-

This compound powder

-

Distilled or deionized water

-

UV-Vis spectrophotometer

-

Quartz or polystyrene cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a known volume of water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength to the λmax of this compound in water (approximately 571 nm).[5]

-

Blank Measurement: Fill a cuvette with the solvent (water) and place it in the spectrophotometer. Zero the absorbance reading.

-

Standard Curve Measurement: Measure the absorbance of each standard solution, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling it.

-

Unknown Sample Measurement: Measure the absorbance of the sample solution containing an unknown concentration of this compound.

-

Data Analysis: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the linear regression equation of the standard curve to calculate the concentration of the unknown sample.

-

Visualizations

Experimental Workflow for Protein Quantification

The following diagram illustrates a typical workflow for a colorimetric protein assay using an this compound-based dye-binding method, conceptually similar to the Bradford assay.

Caption: Workflow for a colorimetric protein assay.

Logical Relationship of Spectroscopic Techniques

This diagram outlines the relationship between the different spectroscopic techniques discussed in this guide and the information they provide about this compound.

Caption: Relationship between spectroscopic techniques.

Conclusion

This compound is a valuable tool in the researcher's arsenal, particularly for colorimetric assays. Its strong absorbance in the visible spectrum is well-characterized and allows for straightforward quantitative analysis using UV-Vis spectrophotometry. While information on its fluorescence, NMR, and mass spectrometric properties is less common, the established UV-Vis characteristics provide a solid foundation for its application in various research contexts. The protocols and workflows provided in this guide offer a starting point for the effective utilization of this compound in the laboratory.

References

An In-depth Technical Guide to Anazolene Sodium G-250 vs. R-250 for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two widely used Coomassie Brilliant Blue dyes, Anazolene sodium G-250 and R-250, in the context of protein analysis. We will delve into their fundamental chemical differences, mechanisms of action, and primary applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal dye for your research needs.

Core Principles and Chemical Differentiation

This compound, commercially known as Coomassie Brilliant Blue, is a disulfonated triphenylmethane dye integral to protein biochemistry. The two most common variants, G-250 and R-250, are distinguished by their chemical structure, which in turn dictates their application and performance characteristics. The "G" in G-250 signifies a greenish tint, while the "R" in R-250 indicates a reddish hue.[1] The primary structural difference is the presence of two additional methyl groups in the G-250 form.[1]

The mechanism of protein staining for both dyes involves non-covalent interactions. These include ionic interactions between the negatively charged sulfonic acid groups of the dye and positively charged amine groups on the protein, as well as van der Waals forces.[2] This binding is primarily with basic amino acids such as arginine, lysine, and histidine.

Quantitative Data Presentation

The selection of a Coomassie dye is often dictated by the specific requirements of the experiment, such as the need for high sensitivity in gel staining versus rapid quantification in a solution-based assay. The following tables summarize the key quantitative parameters for G-250 and R-250 in their respective primary applications.

Table 1: Performance in Protein Gel Staining (SDS-PAGE)

| Parameter | This compound G-250 (Colloidal) | This compound R-250 (Classical) |

| Limit of Detection | ~1-10 ng[3] | ~100 ng[4] |

| Protocol Time | Shorter (destaining often not required)[5] | Longer (requires a distinct destaining step)[6] |

| Reproducibility | Higher[2] | Lower due to variability in destaining[2] |

| Mass Spectrometry Compatibility | Yes[2] | Yes[6] |

Table 2: Performance in Solution-Based Protein Quantification (Bradford Assay)

| Parameter | This compound G-250 | This compound R-250 |

| Primary Application | Standard reagent for Bradford assay[1] | Not typically used for Bradford assay |

| Principle | Colorimetric shift from 465 nm (brown) to 595 nm (blue) upon protein binding[7] | N/A |

| Linear Range | Narrow, requires standard curve[8] | N/A |

| Detection Range | 0.2–20 μg of protein[7] | N/A |

Signaling Pathways and Experimental Workflows

Chemical Structures and Protein Binding

The subtle difference in the number of methyl groups between G-250 and R-250 influences their solubility and interaction with proteins, leading to their specialized applications.

Bradford Assay Workflow

The Bradford assay is a rapid and simple colorimetric method for protein quantification that relies on the spectral shift of Coomassie G-250 upon binding to proteins.

SDS-PAGE and Coomassie Staining Workflow

Visualizing proteins separated by SDS-PAGE is a common application for both G-250 (colloidal) and R-250 (classical) staining methods.

Experimental Protocols

Bradford Assay using this compound G-250

This protocol is for the determination of protein concentration in a solution.

Materials:

-

Coomassie Brilliant Blue G-250 reagent: Dissolve 100 mg of G-250 in 50 ml of 95% ethanol. Add 100 ml of 85% phosphoric acid and dilute to 1 liter with distilled water.[7]

-

Protein standard (e.g., Bovine Serum Albumin - BSA) at a known concentration (e.g., 1 mg/mL).

-

Spectrophotometer and cuvettes.

Methodology:

-

Prepare a standard curve:

-

Prepare unknown samples: Dilute your unknown protein samples to fall within the range of the standard curve. Mix the same volume of your unknown sample with the Coomassie reagent as you did for the standards.

-

Incubation: Incubate all samples (standards and unknowns) at room temperature for at least 2 minutes.[7]

-

Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer.[7] Use the sample with no protein (0 mg/mL) as the blank.

-

Analysis: Plot the absorbance of the standards against their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to determine the concentration of your unknown samples based on their absorbance.[9]

Classical Gel Staining with this compound R-250

This protocol is for visualizing protein bands in a polyacrylamide gel after electrophoresis.

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.[10]

-

Destaining Solution: 40% (v/v) methanol and 10% (v/v) acetic acid.[6]

Methodology:

-

Fixation (Optional but Recommended): After electrophoresis, place the gel in a container with a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour to precipitate the proteins within the gel matrix.

-

Staining: Immerse the gel in the Coomassie R-250 staining solution and agitate gently for at least 4 hours.[11]

-

Destaining: Transfer the gel to the destaining solution. Agitate gently and change the destaining solution periodically until the background of the gel is clear and the protein bands are distinctly visible.[11]

-

Storage: The destained gel can be stored in a solution of 7% acetic acid.

Colloidal Gel Staining with this compound G-250

This method offers higher sensitivity and often eliminates the need for a separate destaining step.

Materials:

-

Staining Solution: There are various formulations. A common one involves a solution of Coomassie G-250 in phosphoric acid, ammonium sulfate, and methanol.[12] A simpler, faster protocol uses an acidic solution of G-250 that remains in a leuco form until it binds to protein.[4]

Methodology (Rapid Protocol):

-

Staining: After electrophoresis, immerse the gel directly into the colloidal Coomassie G-250 staining solution. Incubate for 1-2 hours with gentle agitation.[11]

-

Washing: Transfer the gel to a container with deionized water and wash with gentle agitation to clear the background. A lengthy destaining step with methanol/acetic acid is typically not required.[11]

-

Visualization: Protein bands will appear as the background clears.

Conclusion

The choice between this compound G-250 and R-250 is fundamentally dependent on the intended application. For rapid, solution-based protein quantification, the Bradford assay utilizing G-250 is the industry standard due to its simplicity and speed. For the visualization of proteins in polyacrylamide gels, R-250 in a classical staining protocol provides robust and reliable results. However, for applications requiring higher sensitivity in gel staining, colloidal formulations of G-250 are superior, offering detection in the low nanogram range and often with a more streamlined protocol. By understanding the distinct characteristics and leveraging the appropriate protocols, researchers can effectively utilize these versatile dyes for accurate and sensitive protein analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Linearization of the Bradford Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bradford protein assay | Abcam [abcam.com]

- 10. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]

- 11. interchim.fr [interchim.fr]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Anazolene sodium protocol for total protein quantification in cell lysates

A comprehensive search for an "Anazolene Sodium" protocol for total protein quantification in cell lysates has revealed that this compound is not utilized for this application. Scientific literature and chemical databases identify this compound (CAS #3861-73-2), also known as Acid Blue 92, as a diagnostic aid for determining blood volume and cardiac output.[1][2] There is no evidence to support its use in protein assays.

It is likely that the query refers to a dye-based protein quantification method, and a common source of confusion may be the similarity in naming or classification of dye compounds. The premier and most widely used dye-based method for total protein quantification is the Bradford assay, which utilizes Coomassie Brilliant Blue G-250. This application note will therefore provide a detailed protocol and the necessary visualizations for the Bradford protein assay as a comprehensive and appropriate alternative.

Application Notes: The Bradford Protein Assay for Cell Lysates

The Bradford assay is a rapid and sensitive colorimetric method for the quantification of total protein concentration in a solution.[3] The principle of this assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins.[4] Under acidic conditions, the dye exists in a reddish-brown cationic form with an absorbance maximum at 470 nm.[4] When the dye binds to proteins, primarily through interactions with arginine, lysine, and other basic and aromatic amino acid residues, it is stabilized in its blue anionic form, causing a shift in the absorbance maximum to 595 nm.[5] The intensity of the blue color is directly proportional to the concentration of protein in the sample.

Key Advantages:

-

Speed and Convenience: The assay is simple to perform and can be completed in a short amount of time.[5]

-

Sensitivity: It is more sensitive than older methods like the Biuret or Lowry assays.

-

Compatibility: The assay is compatible with many common buffers and reagents used in protein extraction, although it is sensitive to detergents.[4]

Limitations:

-

Protein-to-Protein Variation: The assay's reliance on specific amino acid residues can lead to variability in the response between different proteins.[4]

-

Interference: The presence of detergents, such as SDS, can interfere with the assay.[6]

Experimental Protocols

I. Preparation of Cell Lysates

Accurate protein quantification begins with proper cell lysis and protein extraction. The choice of lysis buffer is critical and should be compatible with downstream applications. A common choice is RIPA (Radioimmunoprecipitation assay) buffer, but others can be used.

Materials:

-

Cultured cells or tissue sample

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors

-

Cell scraper or rubber policeman

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Protocol:

-

Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer to the cell pellet or plate.

-

Incubation: Incubate the mixture on ice for 30 minutes, with occasional vortexing.

-

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

Storage: Store the cell lysate at -80°C for long-term use or proceed directly to protein quantification.

II. Bradford Protein Assay Protocol

Materials:

-

Cell lysate (from Protocol I)

-

Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution)

-

Protein standard (e.g., Bovine Serum Albumin, BSA, at a known concentration, typically 2 mg/mL)

-

Dilution buffer (the same buffer used to prepare the cell lysate)

-

Microplates (96-well) or cuvettes

-

Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm

Protocol:

-

Preparation of Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with the dilution buffer. A typical concentration range is 0 to 20 µg/mL.

-

Sample Preparation: Dilute the cell lysate samples to ensure their protein concentration falls within the linear range of the standard curve.

-

Assay Procedure (Microplate Format):

-

Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.

-

Add 200 µL of Bradford reagent to each well.

-

Incubate at room temperature for 5 minutes.

-

-

Absorbance Measurement: Measure the absorbance of each well at 595 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.

-

Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Data Presentation

Table 1: Preparation of BSA Standards

| Standard | Volume of BSA Stock (2 mg/mL) (µL) | Volume of Dilution Buffer (µL) | Final Concentration (µg/mL) |

| A | 0 | 1000 | 0 |

| B | 2.5 | 997.5 | 5 |

| C | 5 | 995 | 10 |

| D | 7.5 | 992.5 | 15 |

| E | 10 | 990 | 20 |

| F | 12.5 | 987.5 | 25 |

Table 2: Example Standard Curve Data and Sample Calculation

| BSA Concentration (µg/mL) | Absorbance at 595 nm (Corrected) |

| 0 | 0.000 |

| 5 | 0.150 |

| 10 | 0.300 |

| 15 | 0.450 |

| 20 | 0.600 |

| 25 | 0.750 |

| Unknown Sample 1 | 0.420 |

| Unknown Sample 2 | 0.580 |

From the standard curve, the concentration of Unknown Sample 1 is approximately 14 µg/mL, and Unknown Sample 2 is approximately 19.3 µg/mL.

Visualizations

References

- 1. medkoo.com [medkoo.com]

- 2. immunoportal.com [immunoportal.com]

- 3. stjohnslabs.com [stjohnslabs.com]

- 4. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Cydex Blue Assay: A One-Step Protein Assay for Samples Prior to SDS Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Determination of Protein Concentration using Anazolene Sodium

Introduction

Accurate quantification of protein concentration is a cornerstone of biochemical and biopharmaceutical research, essential for experimental reproducibility and the development of protein-based therapeutics. Anazolene sodium, also known by its Colour Index name Acid Blue 92, is a dye that can be utilized for the colorimetric determination of protein concentration in solution. This method is based on the principle of protein-dye binding, which results in a spectral shift of the dye, allowing for quantitative measurement using spectrophotometry. This application note provides a comprehensive overview of the principles, a detailed experimental protocol, and a comparison with other common protein assays.

Principle of the Assay

The this compound assay is a dye-binding method analogous to the well-established Bradford assay. In an acidic environment, this compound exists in a cationic form with a characteristic absorbance maximum. When proteins are introduced to this acidic dye solution, the dye binds to the protein, primarily through electrostatic interactions with basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic interactions. This protein-dye complex stabilizes the anionic, blue form of the dye, causing a shift in its absorbance maximum to a higher wavelength. The magnitude of this absorbance increase at the new maximum is directly proportional to the concentration of protein in the sample. By measuring the absorbance of a series of protein standards, a standard curve can be generated to determine the concentration of an unknown protein sample.

Experimental Protocols

1. Preparation of Reagents

-

This compound Reagent:

-

Weigh 100 mg of this compound (Acid Blue 92) powder.

-

In a chemical fume hood, dissolve the dye in 50 mL of 95% ethanol. Ensure complete dissolution using a magnetic stirrer.

-

Slowly and with continuous stirring, add 100 mL of 85% (w/v) phosphoric acid to the dye solution.

-

Bring the final volume to 1 liter with deionized water.

-

Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.

-

Store the reagent in a dark, glass bottle at room temperature. The stability of the reagent should be experimentally determined.

-

-

Protein Standard Stock Solution (1 mg/mL):

-

Prepare a stock solution of a standard protein, such as Bovine Serum Albumin (BSA), at a concentration of 1 mg/mL in deionized water or a buffer compatible with the assay.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

2. Standard Assay Protocol (Cuvette-based)

-

Prepare Protein Standards: Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution with deionized water or the appropriate buffer. A typical concentration range is 100 to 1000 µg/mL. Prepare a blank sample containing only the diluent.

-

Assay Procedure:

-

Pipette 100 µL of each standard and unknown sample into separate, labeled test tubes.

-

Add 5.0 mL of the this compound Reagent to each tube.

-

Mix thoroughly by vortexing or inverting the tubes.

-

Incubate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.

-

-

Spectrophotometric Measurement:

-

Set a spectrophotometer to measure absorbance at the determined optimal wavelength for the protein-dye complex (a spectral scan from 500 nm to 700 nm is recommended for initial optimization; for this protocol, a hypothetical wavelength of 600 nm is used).

-

Zero the spectrophotometer using the blank sample.

-

Measure the absorbance of each standard and unknown sample.

-

-

Data Analysis:

-

Create a standard curve by plotting the absorbance at 600 nm (y-axis) versus the corresponding protein concentration of the BSA standards (x-axis).

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

3. Microplate Assay Protocol

-

Prepare Protein Standards: Prepare a series of protein standards as described in the standard assay protocol, with a typical concentration range of 10 to 100 µg/mL.

-

Assay Procedure:

-

Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.

-

Add 200 µL of the this compound Reagent to each well.

-